![molecular formula C53H102O6 B11936285 1,3-Dipalmitoyl-2-stearoyl glycerol-d5](/img/structure/B11936285.png)
1,3-Dipalmitoyl-2-stearoyl glycerol-d5
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Overview
Description
16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:
Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.
Chemical Reactions Analysis
Types of Reactions
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Transesterification: Reaction with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: Different esters and glycerol.
Scientific Research Applications
Lipid Metabolism Studies
1,3-Dipalmitoyl-2-stearoyl glycerol-d5 serves as a model compound for investigating lipid metabolism. Its unique isotopic labeling facilitates the study of metabolic pathways in living organisms. Research has shown that this compound can influence cell signaling pathways related to lipid metabolism and energy homeostasis. For example, studies utilizing 3T3-L1 mouse preadipocyte cells have demonstrated its role in triglyceride synthesis pathways, where it acts as an internal standard for measuring normalized concentrations .
Membrane Dynamics
The compound's structural properties make it an ideal candidate for studying lipid behavior in biological membranes. Research indicates that this compound can affect membrane fluidity and protein function. Interaction studies using techniques like surface plasmon resonance and fluorescence spectroscopy have revealed how this triacylglycerol impacts lipid-protein interactions, which are crucial for understanding membrane dynamics and signaling pathways.
Analytical Techniques
The deuterated nature of this compound enhances its utility in analytical chemistry. It is commonly used as an internal standard in mass spectrometry and NMR spectroscopy to improve the accuracy of quantification in complex biological samples. The presence of deuterium enables researchers to trace reactions more effectively, providing insights into lipid metabolism under various physiological conditions .
Case Study 1: Phase Behavior Analysis
A study investigated the binary phase behavior of purified 1,3-dipalmitoyl-2-stearoyl glycerol and its interactions with other glycerol derivatives. The research focused on melting and crystallization behaviors at different cooling rates, revealing insights into the compound's solid fat content and microstructure. The findings highlighted the importance of composition on crystallization kinetics and solid fat content, which are critical for food science applications .
Case Study 2: Triglyceride Synthesis Pathway
In another study involving cell-based assays, this compound was utilized to assess triglyceride synthesis pathways in hepatoma cell lines. The compound's role as an internal standard allowed researchers to accurately quantify lipid levels during metabolic assessments, demonstrating its significance in understanding energy storage mechanisms within cells .
Mechanism of Action
The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.
Comparison with Similar Compounds
Similar Compounds
1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.
1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.
1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.
Uniqueness
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.
Biological Activity
1,3-Dipalmitoyl-2-stearoyl glycerol-d5 (PSP-d5) is a synthetic triacylglycerol characterized by two palmitic acid chains at the sn-1 and sn-3 positions and one stearic acid chain at the sn-2 position of the glycerol backbone. The "d5" designation indicates the presence of five deuterium atoms, allowing for enhanced tracking in biological systems through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . This compound serves as a model for studying lipid metabolism and membrane dynamics due to its structural similarities with naturally occurring triacylglycerols.
Biological Activity Overview
The biological activity of PSP-d5 has been investigated primarily in the context of lipid metabolism, membrane dynamics, and cell signaling pathways. Its unique isotopic labeling facilitates precise tracking of metabolic pathways involved in lipid digestion and absorption. Research indicates that PSP-d5 can influence membrane fluidity and protein function, which are critical for understanding lipid-protein interactions and signaling pathways in cellular environments .
- Lipid Metabolism : PSP-d5 plays a role in triglyceride synthesis and metabolism. It has been used as an internal standard in assays to measure the activity of enzymes involved in triglyceride biosynthesis, such as diacylglycerol acyltransferase (DGAT) . Studies have shown that manipulating DGAT activity can impact triglyceride levels, which are linked to obesity and metabolic disorders .
- Cell Signaling : The compound has been shown to activate specific signaling pathways related to energy homeostasis. For instance, it has been implicated in activating transient receptor potential (TRP) channels, which are essential for various physiological processes including phototransduction in photoreceptor cells .
- Membrane Dynamics : PSP-d5 affects membrane properties such as fluidity and permeability. Its incorporation into membranes can alter lipid-protein interactions, influencing the function of membrane proteins critical for cellular signaling .
Case Studies
- Metabolic Pathways : In one study, researchers utilized PSP-d5 to trace lipid metabolic pathways in Drosophila models. They found that diacylglycerol (DAG), a product of PSP-d5 metabolism, activated TRP channels even in the presence of DAG-lipase inhibitors, suggesting that DAG plays a crucial role as an endogenous activator of these channels .
- Triglyceride Synthesis : Another investigation demonstrated that using PSP-d5 as an internal standard allowed for accurate quantification of newly synthesized triglycerides in hepatoma cell lines. This study highlighted the importance of stable isotope-labeled compounds in understanding lipid synthesis mechanisms .
Comparative Analysis
To better understand the unique properties of PSP-d5, it is useful to compare it with other triacylglycerols:
Compound Name | Fatty Acid Composition | Isotopic Label | Application Area |
---|---|---|---|
1,3-Dipalmitoyl-2-stearoyl glycerol | 2 Palmitic, 1 Stearic | Non-deuterated | General lipid studies |
This compound | 2 Palmitic, 1 Stearic | Deuterated | Lipid metabolism tracking |
1,2-Dioleoyl-sn-glycerol | 2 Oleic | Non-deuterated | Membrane fluidity studies |
Properties
Molecular Formula |
C53H102O6 |
---|---|
Molecular Weight |
840.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI Key |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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